molecular formula C20H14O3 B8694063 1-[2-(4-Hydroxynaphthalen-1-yl)-1-benzofuran-3-yl]ethan-1-one CAS No. 61639-35-8

1-[2-(4-Hydroxynaphthalen-1-yl)-1-benzofuran-3-yl]ethan-1-one

Cat. No. B8694063
CAS RN: 61639-35-8
M. Wt: 302.3 g/mol
InChI Key: VHGNXOKRNMMUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03985896

Procedure details

To a solution of 11.9 g. (0.039 mol.) of 3-acetyl-2-(4-hydroxynaphthyl)benzofuran in 400 ml. of 2-butanone was added 100 ml. (0.24 mol.) of 1,2-dibromoethane and 22 g. (0.16 mol.) of anhydrous potassium carbonate. The reaction mixture was refluxed for 8 hours, then the solvent was evaporated and the excess 1,2-dibromoethane was removed by distillation in vacuo. The residue was chromatographed on silica with 10% hexane in methylene chloride as eluant to give 3-acetyl-2-[4-(2-bromoethoxy)naphthyl]benzofuran, m.p. 115°-117°.
Quantity
0.039 mol
Type
reactant
Reaction Step One
Quantity
0.24 mol
Type
reactant
Reaction Step Two
Quantity
0.16 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][C:5]=1[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([OH:23])=[CH:15][CH:14]=1)(=[O:3])[CH3:2].[Br:24][CH2:25][CH2:26]Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[C:1]([C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][C:5]=1[C:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([O:23][CH2:26][CH2:25][Br:24])=[CH:15][CH:14]=1)(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.039 mol
Type
reactant
Smiles
C(C)(=O)C1=C(OC2=C1C=CC=C2)C2=CC=C(C1=CC=CC=C21)O
Step Two
Name
Quantity
0.24 mol
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
0.16 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the excess 1,2-dibromoethane was removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica with 10% hexane in methylene chloride as eluant

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(OC2=C1C=CC=C2)C2=CC=C(C1=CC=CC=C21)OCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.